3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c19-14-3-1-2-13(10-14)4-5-17(27)26-8-6-25(7-9-26)16-11-15(18(20,21)22)23-12-24-16/h1-3,10-12H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRIBTQCORFTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 3-chlorophenyl.
Pyrimidinyl Group Introduction:
Piperazinyl Group Addition: The piperazinyl group is then added via a coupling reaction, often using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one may exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. A study highlighted the potential of such compounds to enhance serotonergic neurotransmission, suggesting their utility in treating depression and anxiety disorders .
Anticancer Properties
The trifluoromethyl pyrimidine component is associated with various anticancer activities. Compounds containing this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies demonstrated that derivatives of this compound could effectively target cancer cell lines, leading to significant reductions in cell viability .
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties against a range of pathogens. The chlorophenyl group contributes to the lipophilicity of the molecule, enhancing its ability to penetrate microbial membranes. This characteristic makes it a candidate for further development as an antimicrobial agent .
Case Study 1: Antidepressant Effects
In a controlled study involving animal models, administration of related piperazine derivatives showed a significant reduction in depressive-like behavior compared to controls. The study concluded that these compounds could serve as a foundation for developing new antidepressants .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of similar trifluoromethyl-containing compounds revealed that they effectively inhibited the growth of breast cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates .
Case Study 3: Antimicrobial Testing
A series of antimicrobial assays demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea-Based Piperazine Derivatives
describes a series of urea derivatives with piperazine-thiazole-phenyl scaffolds. For example:
- 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f): Key Differences: Replaces the propan-1-one group with a urea linker and introduces a thiazole ring. Yield: 85.1% (vs. 87.3% for structurally related compounds in the same series) .
| Compound ID | Substituent(s) on Phenyl Ring | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 | 85.1 |
| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |
| 11f | 3-Chlorophenyl | 500.2 | 85.1 |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |
Key Insight : The trifluoromethyl group in the target compound and derivatives like 11m enhances metabolic resistance, while chlorine/fluorine substituents modulate electronic properties and steric interactions .
Piperazine-Pyrimidine Hybrids
- Example 28 (): The target compound shares a 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl group with Example 28’s product.
-
- A related diazaspiro decene carboxamide includes a 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl group.
- Comparison : The spirocyclic system in this compound introduces rigidity, which may improve selectivity but reduce solubility compared to the target compound’s linear structure .
Imidazo[1,2-a]pyridine Derivatives
- 1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one (): Structural Contrast: Replaces the pyrimidine ring with an imidazo[1,2-a]pyridine system.
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The trifluoromethyl group in both the target compound and analogs like 11d (534.1 g/mol) increases logP values, favoring membrane permeability but risking solubility limitations .
- Synthetic Accessibility : The target compound’s reductive amination route (yield: ~87%) is more straightforward than the multi-step syntheses required for urea derivatives (yields: 83–88%) .
- Bioactivity : While direct activity data are unavailable, the piperazine-pyrimidine motif is associated with kinase inhibition and antimicrobial activity in related compounds .
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a novel small molecule that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C21H23ClF3N5O
- Molecular Weight : 453.9 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the available data.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- PI3Kδ Inhibition : The compound may exhibit inhibitory effects on the phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in immune cell signaling and cancer progression .
- Chemokine Receptor Modulation : It has been suggested that compounds with similar structures can modulate chemokine receptors, influencing inflammatory responses .
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to our target compound, show significant anticancer properties:
- In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, certain pyrimidine derivatives exhibited IC50 values indicating potent anticancer activity .
Neuropharmacological Effects
The piperazine moiety in this compound suggests potential neuropharmacological effects:
- Anxiolytic and Antidepressant Activity : Similar compounds have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in anxiety and depression management .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to our target structure:
- Study on PI3Kδ Inhibitors :
- Cytotoxicity Evaluation :
Q & A
Q. How can the compound’s metabolic stability be evaluated preclinically?
- Protocol :
- Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH regeneration system) and monitor parent compound depletion via LC-MS .
- CYP450 Inhibition Screening : Fluorescent probes for CYP3A4/2D6 to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
